molecular formula C14H20N2O2 B10853176 Tert-butyl 5-amino-2-methylindoline-1-carboxylate

Tert-butyl 5-amino-2-methylindoline-1-carboxylate

Cat. No.: B10853176
M. Wt: 248.32 g/mol
InChI Key: YOELJPDARJMOOO-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2-methylindoline-1-carboxylate is an indoline-based chemical scaffold designed for research and development applications, particularly in medicinal chemistry. The indoline structure is a privileged scaffold in drug discovery, present in a wide range of biologically active compounds and natural products . The 5-amino group on the indoline ring provides a versatile handle for further synthetic modification, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . Indoline derivatives have been investigated as key intermediates in the synthesis of complex alkaloids and have shown potential in various therapeutic areas . Recent research highlights the promise of indoline-based compounds as inhibitors for enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), making them candidates for the development of multi-target anti-inflammatory agents . Other studies explore indoline compounds as aldosterone synthase inhibitors, indicating their relevance in cardiovascular research . The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen is a critical feature, enhancing the molecule's stability and making it a suitable building block for multi-step synthetic processes . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl 5-amino-2-methyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-9-7-10-8-11(15)5-6-12(10)16(9)13(17)18-14(2,3)4/h5-6,8-9H,7,15H2,1-4H3

InChI Key

YOELJPDARJMOOO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Anilines with Subsequent Boc Protection

The indoline core can be constructed via cyclization of substituted aniline derivatives. A common strategy involves intramolecular Friedel-Crafts alkylation or palladium-catalyzed coupling. For example, 2-methyl-5-nitroindoline may serve as a precursor, where the nitro group is reduced to an amine, followed by Boc protection.

Procedure :

  • Cyclization : Treat 2-methyl-5-nitroaniline with ethyl acrylate under acidic conditions (e.g., polyphosphoric acid) to form 2-methyl-5-nitroindoline .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 5-amino-2-methylindoline .

  • Boc Protection : React the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base .

Key Data :

StepConditionsYield (%)
CyclizationPPA, 120°C, 6 h65–70
Reduction10% Pd/C, H₂, EtOH, RT, 12 h85–90
Boc ProtectionBoc₂O, TEA, DCM, 0°C→RT, 3 h92–95

This route is efficient but requires careful control of nitro group reduction to avoid over-hydrogenation .

Reductive Amination of Indole Derivatives

Indole-to-indoline conversion via hydrogenation offers a pathway to access the saturated indoline ring. Starting from 5-nitro-2-methylindole , this method involves two steps:

Procedure :

  • Hydrogenation : Saturate the indole ring using H₂ (50 psi) and Raney Ni in ethanol at 80°C for 24 h .

  • Nitro Reduction and Boc Protection : Reduce the nitro group (H₂, Pd/C) and protect the amine with Boc₂O .

Challenges :

  • Catalyst selection is critical; palladium may require acidic conditions incompatible with Boc groups.

  • Over-hydrogenation can lead to undesired byproducts.

Optimized Conditions :

StepConditionsYield (%)
Indole HydrogenationRaney Ni, H₂, EtOH, 80°C70–75
Nitro ReductionPd/C, H₂, MeOH, RT88
Boc ProtectionBoc₂O, DMAP, DCM90

Suzuki-Miyaura Coupling for Ring Functionalization

Palladium-catalyzed cross-coupling can introduce substituents to preformed indoline scaffolds. For instance, a boronic ester at the 5-position enables late-stage amination.

Procedure :

  • Borylation : React tert-butyl 5-bromo-2-methylindoline-1-carboxylate with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ as a catalyst .

  • Amination : Substitute the boronate with an amine via Buchwald-Hartwig coupling .

Example :

  • tert-Butyl 5-bromo-2-methylindoline-1-carboxylate + B₂pin₂ → tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylindoline-1-carboxylate (Yield: 82%).

  • Subsequent amination with NH₃·H₂O and Pd/XPhos gives the 5-amino derivative (Yield: 75%) .

Direct Boc Protection of 5-Amino-2-Methylindoline

For readily available 5-amino-2-methylindoline, direct Boc protection is the shortest route.

Procedure :

  • Dissolve 5-amino-2-methylindoline in DCM.

  • Add Boc₂O (1.2 equiv) and TEA (2 equiv) at 0°C.

  • Stir at room temperature for 3 h .

Optimization Notes :

  • Excess Boc₂O improves yield but requires purification to remove residual reagent.

  • DMAP (4-dimethylaminopyridine) accelerates the reaction at catalytic loads (0.1 equiv) .

Chemical Reactions Analysis

SC-54750 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: SC-54750 can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The biological activity of tert-butyl 5-amino-2-methylindoline-1-carboxylate is primarily linked to its potential as a pharmaceutical agent. Compounds with similar structures have been reported to exhibit various biological effects, including:

  • Anticancer Activity: Preliminary studies suggest that derivatives of indoline compounds may have significant antitumor properties. Further pharmacological studies are needed to establish specific efficacy and mechanisms.
  • Neuropharmacological Effects: Research indicates that indoline derivatives can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical targets for treating central nervous system disorders .

Applications in Drug Development

The potential applications in drug development are vast, particularly given the compound's structural characteristics that enhance lipophilicity and bioavailability:

  • Pharmaceutical Research: this compound may serve as a lead compound for developing new drugs targeting various diseases, especially cancer and neurological disorders.
  • Synthetic Chemistry: Its reactivity allows for further modifications leading to more complex molecules, which can be tailored for specific therapeutic uses.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in ongoing research:

  • Antitumor Studies: In vitro evaluations have demonstrated that compounds similar to this compound exhibit significant antimitotic activity against human tumor cells, with mean growth inhibition values indicating promising anticancer potential .
  • Modulation of GPCRs: Research into allosteric modulators has shown that compounds like this compound could provide novel treatment strategies for CNS disorders by modulating receptor activity .

Mechanism of Action

SC-54750 exerts its effects by acting as a serotonin 4 receptor agonist and serotonin 3 receptor antagonist. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 5-amino-2-methylindoline-1-carboxylate with structurally related compounds, emphasizing differences in substituents, reactivity, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reactivity/Applications Reference
This compound Not available C₁₄H₂₀N₂O₂ 248.32 5-amino, 2-methyl Drug intermediate; functionalization via NH₂
tert-Butyl 5-aminoisoindoline-2-carboxylate 264916-06-5 C₁₃H₁₈N₂O₂ 234.29 5-amino (isoindoline core) Pharmaceutical synthesis; stereochemical studies
tert-Butyl 5-bromoindoline-1-carboxylate 261732-38-1 C₁₃H₁₆BrNO₂ 298.18 5-bromo Suzuki-Miyaura cross-coupling precursor
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate 905273-91-8 C₁₉H₂₈BNO₄ 357.25 5-boronate ester Cross-coupling reactions (e.g., Suzuki)
tert-Butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate 2901949-25-3 C₁₈H₂₃BrN₂O₄ 411.30 5-bromo, 3-BOC-protected amino Multistep synthesis; indole functionalization

Structural and Functional Differences

  • Core Structure: The target compound and tert-butyl 5-bromoindoline-1-carboxylate share an indoline core, whereas tert-butyl 5-aminoisoindoline-2-carboxylate has an isoindoline core (different ring fusion geometry), which alters steric and electronic properties . The boronate ester derivative (CAS 905273-91-8) enables participation in cross-coupling reactions, unlike the amino or bromo substituents .
  • Substituent Effects: The 5-amino group in the target compound allows for nucleophilic reactions (e.g., acylation, alkylation), whereas 5-bromo substituents (CAS 261732-38-1) facilitate electrophilic substitutions or metal-catalyzed couplings .

Physicochemical Properties

  • Solubility: The tert-butyl group in all compounds enhances solubility in organic solvents (e.g., THF, DCM). The amino group in the target compound increases polarity, improving aqueous solubility compared to bromo or boronate derivatives. The oxalate salt of tert-butyl 5-aminoisoindoline-2-carboxylate (CAS 2061979-87-9) exhibits higher crystallinity and stability, advantageous for pharmaceutical formulations .
  • Stability: Tert-butyl carbamates are stable under basic conditions but cleaved by strong acids (e.g., TFA), a property shared across analogs . Bromo and boronate derivatives require inert storage to prevent degradation, whereas amino-substituted compounds may oxidize if exposed to air .

Biological Activity

Tert-butyl 5-amino-2-methylindoline-1-carboxylate (TBAMIC) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

TBAMIC is characterized by its unique structure, which includes a tert-butyl group, an amino group, and an indoline ring system. Its molecular formula is C13H18N2O2, with a molecular weight of approximately 234.29 g/mol. The indoline framework contributes to its stability and reactivity, making it a valuable subject for pharmacological studies. The presence of the tert-butyl group enhances its lipophilicity, which can significantly influence its pharmacokinetic properties.

Biological Activity

The biological activity of TBAMIC is primarily linked to its potential as a pharmaceutical agent. Compounds with similar indoline structures have exhibited a range of biological effects, including:

  • Anticancer Activity : Indoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : TBAMIC has been investigated for its ability to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (5-LOX), which plays a critical role in the biosynthesis of leukotrienes .
  • Antimicrobial Properties : Preliminary studies suggest that TBAMIC may possess antimicrobial activity against certain bacterial strains, although further research is required to confirm these findings.

Table 1: Summary of Biological Activities of TBAMIC

Biological ActivityMechanism of ActionReferences
AnticancerInduces apoptosis; inhibits cell cycle ,
Anti-inflammatoryInhibits 5-LOX activity
AntimicrobialPotential activity against bacterial strains

Synthesis Methods

The synthesis of TBAMIC typically involves several steps. One common method utilizes tert-butyl chloroformate as a protecting agent for the amino group during subsequent reactions. The general synthetic pathway includes:

  • Protection of the Amino Group : Using tert-butyl chloroformate.
  • Formation of the Indoline Framework : Through cyclization reactions.
  • Deprotection : To yield the final product.

This multi-step synthesis allows for further chemical modifications that can enhance the compound's biological activity and specificity.

Case Studies and Research Findings

Recent studies have highlighted the potential of TBAMIC in various therapeutic areas:

  • Anti-inflammatory Characterization : A study demonstrated that indoline-based compounds, including TBAMIC, exhibited significant inhibition of 5-LOX in vitro, with an IC50 value indicating effective anti-inflammatory properties .
  • Anticancer Studies : Research on related indoline derivatives has shown that they can selectively induce apoptosis in cancer cells, leading to decreased viability and proliferation rates .

Table 2: Case Study Results on TBAMIC

Study FocusFindingsReference
Anti-inflammatoryIC50 = 0.45 μM for 5-LOX inhibition
AnticancerInduces apoptosis in cancer cell lines

Q & A

Q. What computational methods can predict the reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
  • MD Simulations : Model solvation effects in DMSO/water mixtures to study hydrolysis kinetics .

Data Contradiction Analysis

Q. How should I interpret conflicting HPLC purity results versus NMR integration?

  • Methodological Answer :
  • Hypothesis Testing : Check for co-eluting impurities in HPLC by spiking with synthetic standards .
  • NMR Relaxation Delays : Increase D1 values to ensure complete relaxation of tert-butyl protons, which may skew integration .

Q. Why do crystallographic data sometimes disagree with spectroscopic assignments?

  • Methodological Answer :
  • Dynamic Effects : Consider conformational flexibility in solution (NMR) versus rigid crystal packing (X-ray) .
  • Disorder Modeling : Use SHELXL’s PART instruction to refine disordered tert-butyl groups .

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